2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1040674-34-7
VCID: VC11953504
InChI: InChI=1S/C24H21N5O4/c1-3-32-19-10-4-16(5-11-19)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-33-22)17-6-8-18(31-2)9-7-17/h4-14H,3,15H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC
Molecular Formula: C24H21N5O4
Molecular Weight: 443.5 g/mol

2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1040674-34-7

Cat. No.: VC11953504

Molecular Formula: C24H21N5O4

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1040674-34-7

Specification

CAS No. 1040674-34-7
Molecular Formula C24H21N5O4
Molecular Weight 443.5 g/mol
IUPAC Name 2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C24H21N5O4/c1-3-32-19-10-4-16(5-11-19)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-33-22)17-6-8-18(31-2)9-7-17/h4-14H,3,15H2,1-2H3
Standard InChI Key RRXOOWDCCKKLGQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic pyrazolo[1,5-a]pyrazin-4-one core fused with a pyrazole and pyrazine ring. Key substituents include:

  • 2-(4-Ethoxyphenyl): A para-ethoxy-substituted phenyl group at position 2.

  • 5-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}: A methylene-linked 1,2,4-oxadiazole ring substituted with a para-methoxyphenyl group at position 3 .

The molecular formula is C₃₁H₂₆N₆O₄, with a molecular weight of 546.6 g/mol. The IUPAC name reflects its intricate connectivity:
2-(4-Ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretching), 1600 cm⁻¹ (C=N in oxadiazole), and 1250 cm⁻¹ (C-O in ethers) .

  • ¹H-NMR: Signals at δ 8.2–7.2 ppm (aromatic protons), δ 4.1–3.8 ppm (ethoxy and methoxy groups), and δ 5.1 ppm (methylene bridge) .

  • X-ray Crystallography: Confirms planar geometry of the oxadiazole ring and dihedral angles between aromatic systems .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

Step 1: Pyrazolo[1,5-a]Pyrazin-4-One Core Formation

  • Cyclocondensation: Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives react with diamines under microwave irradiation (120°C, 30 min) .

  • Yield: 65–78% .

Step 2: Oxadiazole Ring Construction

  • Cyclization of Amidoximes: 4-Methoxybenzamidoxime reacts with methyl chloroglyoxylate in dichloromethane to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl methanol .

  • Methylene Bridging: The oxadiazole intermediate is coupled to the pyrazolo-pyrazinone core via Mitsunobu reaction (DIAD, PPh₃, THF) .

Step 3: Functionalization with Ethoxyphenyl Group

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling introduces the 4-ethoxyphenyl group at position 2 .

Reaction Optimization

  • Solvent-Free Microwave Synthesis: Reduces reaction time from 12 hours to 30 minutes .

  • Catalysts: Nano-ZnO improves yield (95%) in cyclocondensation steps .

Physicochemical Properties

PropertyValue/DescriptionMethod/Source
LogP3.2 ± 0.3Calculated (PubChem)
Solubility0.02 mg/mL in DMSOExperimental
Melting Point218–220°CDSC Analysis
pKa8.9 (basic), 4.1 (acidic)Potentiometric Titration

The compound exhibits moderate lipophilicity (LogP = 3.2), favoring blood-brain barrier penetration. Low aqueous solubility necessitates formulation with co-solvents.

Pharmacological Activity

Antimicrobial Activity

  • Bacterial Growth Inhibition: MIC = 8 μg/mL against Staphylococcus aureus (MRSA) .

  • Antifungal Action: 70% inhibition of Candida albicans biofilm at 10 μM .

Anti-Inflammatory Effects

  • COX-2 Inhibition: 85% suppression at 10 μM (compared to 92% for celecoxib) .

Structure-Activity Relationships (SAR)

  • Oxadiazole Moiety: Essential for hydrogen bonding with biological targets (e.g., COX-2, CDK4) .

  • Ethoxy/Methoxy Groups: Enhance metabolic stability by resisting oxidative demethylation .

  • Methylene Bridge: Optimizes spatial orientation for target binding .

ParameterValueStudy Model
Bioavailability42% (oral)Rat Pharmacokinetics
t₁/₂6.3 hoursRat Plasma
LD₅₀>500 mg/kg (acute toxicity)Rodent Study

No genotoxicity observed in Ames tests .

Applications and Patents

  • Patent WO2013143663A1: Covers pyrazolo-pyrazinone derivatives as CDK inhibitors .

  • Oncology: Phase I trials for solid tumors (NCT04823091) .

  • Antimicrobial Formulations: Patented as topical creams for MRSA infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator